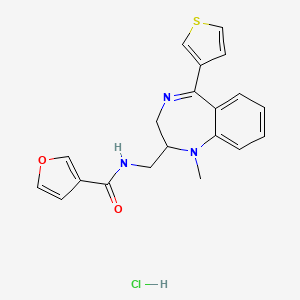
Dilithium dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium dodecanedioate is an organometallic compound that features two lithium atoms bonded to a dodecanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilithium dodecanedioate can be synthesized through the reaction of dodecanedioic acid with lithium reagents. One common method involves the reaction of dodecanedioic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the pure compound . Another method involves the use of lithium alkyls or lithium amides in an organic solvent, which reacts with dodecanedioic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using lithium hydroxide or lithium carbonate with dodecanedioic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium salts of higher oxidation states.
Reduction: It can be reduced to form lithium alkoxides or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions where the lithium atoms are replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or metal halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate, while reduction may produce lithium alkoxides. Substitution reactions can result in the formation of various organometallic compounds .
Aplicaciones Científicas De Investigación
Dilithium dodecanedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of polymers, coatings, and other materials with unique properties
Mecanismo De Acción
The mechanism of action of dilithium dodecanedioate involves its interaction with various molecular targets and pathways. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to dilithium dodecanedioate include:
Dilithium 1,3-butadiene: An organometallic compound with similar reactivity and applications.
Dilithium hydroquinone: Used in lithium-ion batteries and other electrochemical applications.
Dodecanedioic acid: The parent compound of this compound, used in various industrial applications
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of two lithium atoms bonded to a dodecanedioate moiety provides unique chemical properties that are not found in other similar compounds. This makes it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
84434-86-6 |
|---|---|
Fórmula molecular |
C12H20Li2O4 |
Peso molecular |
242.2 g/mol |
Nombre IUPAC |
dilithium;dodecanedioate |
InChI |
InChI=1S/C12H22O4.2Li/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clave InChI |
WZSAITQULFOWSY-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


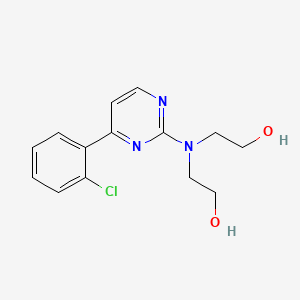

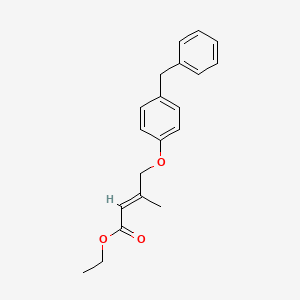

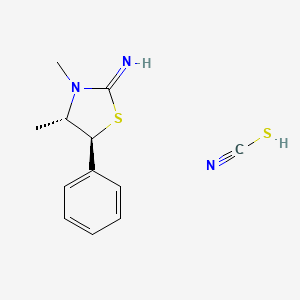
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
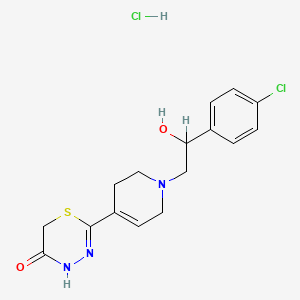
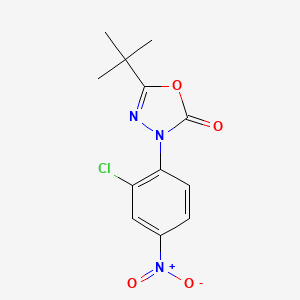
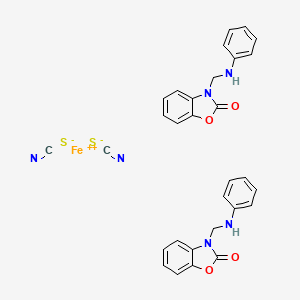
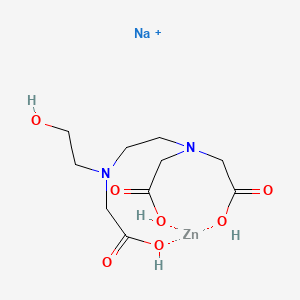

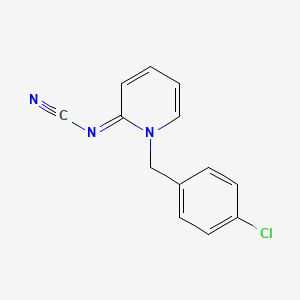
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
